molecular formula C₂₅H₃₁NaO₈ B1145218 Cortisone Sodium Succinate CAS No. 7415-42-1

Cortisone Sodium Succinate

Numéro de catalogue B1145218
Numéro CAS: 7415-42-1
Poids moléculaire: 482.5
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cortisone Sodium Succinate (CSS) is a synthetic corticosteroid used in laboratory experiments to study the effects of corticosteroid hormones on the body. In its pure form, CSS is a white, odorless, crystalline powder that is soluble in water and is used in a variety of scientific applications. CSS is a derivative of cortisol, a naturally occurring steroid hormone produced in the adrenal glands. It is used in laboratory experiments to study the effects of corticosteroid hormones on the body.

Applications De Recherche Scientifique

Development and Therapeutic Use

Cortisone Sodium Succinate has been pivotal in the development of corticosteroid therapy, with its roots tracing back to the 1930s when extracts of animal adrenocortical tissue were first used to treat adrenal failure. By 1948, cortisone was used to treat the first patient with rheumatoid arthritis, marking a significant advancement in anti-inflammatory treatments. This led to the oral and intra-articular administration of cortisone and hydrocortisone in the early 1950s, and the subsequent introduction of synthetic steroids for systemic anti-inflammatory therapy between 1954 and 1958. These developments underscored the critical role of cortisone, including its sodium succinate form, in managing inflammation and shock, contributing significantly to the field of rheumatology and beyond (Benedek, 2011).

Clinical Efficacy in Ophthalmology

A study investigating the efficacy of supratarsal injection of corticosteroids, including hydrothis compound, in treating refractory vernal keratoconjunctivitis (VKC) demonstrated its effectiveness. The research compared hydrothis compound with other corticosteroids, revealing its utility in temporarily suppressing severe inflammation associated with VKC. This highlights the applicability of this compound in ophthalmological conditions, providing a therapeutic option for severe inflammatory eye diseases (Singh, Pal, & Dhull, 2001).

Intrathecal Administration and Neurotoxicity

Research into the continuous intrathecal administration of dexamethasone sodium phosphate, a related corticosteroid, provides insights into the potential neurotoxic effects and safety profiles of similar compounds, including this compound. This study assessed the stability, bioavailability, and safety of corticosteroids delivered into the lumbar subarachnoid space, revealing important considerations for their use in neurology and pain management (Kroin, Schaefer, & Penn, 2000).

Role in Interventional Pain Management

Corticosteroids, including this compound, have been widely used in interventional pain management since the 1950s. They are postulated to reduce inflammation by inhibiting pro-inflammatory substances and by causing a reversible local anesthetic effect. The application of corticosteroids in neuraxial blocks, including epidural injections and facet joint injections, demonstrates their significant role in managing spinal pain and other painful conditions, underscoring their versatility and importance in pain management (Manchikanti, 2002).

Mécanisme D'action

Target of Action

Cortisone Sodium Succinate, also known as Hydrothis compound, is a glucocorticoid . Its primary targets are cells in the immune system and various tissues in the body. It binds to the glucocorticoid receptor, which is present in almost every cell in the body . This receptor-ligand complex then enters the cell nucleus and binds to DNA, influencing gene transcription .

Mode of Action

Upon binding to its target, this compound mediates changes in gene expression that lead to multiple downstream effects over hours to days . It decreases vasodilation and permeability of capillaries, as well as leukocyte migration to sites of inflammation . It inhibits phospholipase A2, which decreases the formation of arachidonic acid derivatives . It also inhibits NF-Kappa B and other inflammatory transcription factors, while promoting anti-inflammatory genes like interleukin-10 .

Biochemical Pathways

This compound affects several biochemical pathways. It disrupts the TCA cycle at the level of succinate dehydrogenase (SDHB), leading to succinate accumulation . This impairs oxidative phosphorylation and leads to reduced steroidogenesis . It also modulates the synthesis and release of a number of chemical mediators of inflammation, including prostaglandins, leukotrienes, histamine, cytokines, complement, and PAF .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is highly water-soluble, allowing for immediate intravenous administration of high doses in a small volume of diluent . This is particularly useful where high blood levels of the drug are required rapidly .

Result of Action

The molecular and cellular effects of this compound’s action are vast. It provides an anti-inflammatory effect at lower doses, while higher doses are immunosuppressive . High doses of the drug for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels . This wide range of effects allows it to be used in the treatment of a variety of conditions, including severe allergic reactions, dermatologic diseases, endocrine disorders, gastrointestinal diseases, hematological disorders, neoplastic diseases, nervous system conditions, ophthalmic diseases, renal diseases, respiratory diseases, and rheumatic disorders .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of inflammation can trigger profound metabolic changes in steroidogenic adrenocortical cells, perturbing the TCA cycle and leading to succinate accumulation . This can impair oxidative phosphorylation and reduce steroidogenesis . Therefore, the physiological and pathological state of the body can significantly impact the drug’s action.

Safety and Hazards

When handling Cortisone Sodium Succinate, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway of Cortisone Sodium Succinate involves the conversion of cortisone to cortisone acetate, followed by the reaction of cortisone acetate with succinic anhydride to form Cortisone Sodium Succinate.", "Starting Materials": [ "Cortisone", "Acetic anhydride", "Succinic anhydride", "Sodium hydroxide", "Methanol", "Chloroform" ], "Reaction": [ "Cortisone is reacted with acetic anhydride in the presence of sodium hydroxide to form cortisone acetate.", "Cortisone acetate is then reacted with succinic anhydride in the presence of sodium hydroxide to form Cortisone Sodium Succinate.", "The reaction mixture is then extracted with chloroform and the organic layer is washed with water and dried over anhydrous sodium sulfate.", "The solvent is then evaporated under reduced pressure to obtain the crude product, which is purified by recrystallization from methanol." ] }

Numéro CAS

7415-42-1

Formule moléculaire

C₂₅H₃₁NaO₈

Poids moléculaire

482.5

Synonymes

21-(Hydrogen Succinate) Cortisone Sodium Salt;  21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,11,20-trione Monosodium Salt

Origine du produit

United States

Q & A

Q1: Can Hydrocortisone Sodium Succinate be administered intravenously alongside Mitomycin C for cancer treatment?

A1: Yes, the research indicates that Hydrothis compound exhibits prolonged stability when mixed with Mitomycin C in a clinical setting. The study demonstrated that there was more than 90% of both drugs remaining after 7 days of storage together []. This suggests that short-term co-administration of these drugs in infusion fluids is feasible.

Q2: Does the presence of Hydrothis compound impact the stability of Mitomycin C in solution?

A2: The study found that Hydrothis compound did not significantly impact the stability of Mitomycin C in solution. The concentration of Mitomycin C remained above 90% for a prolonged period when mixed with Hydrothis compound []. This indicates good compatibility between the two drugs, supporting their combined use in clinical settings.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.